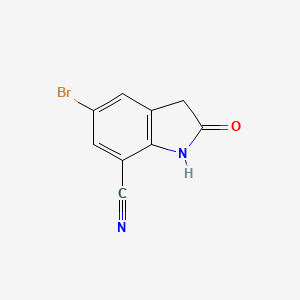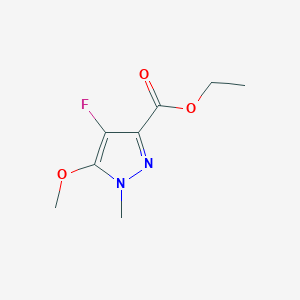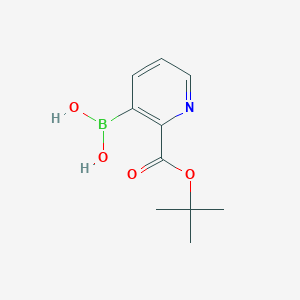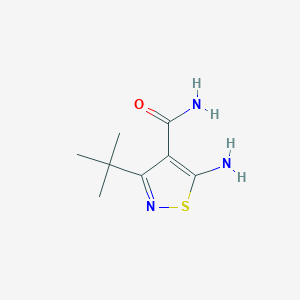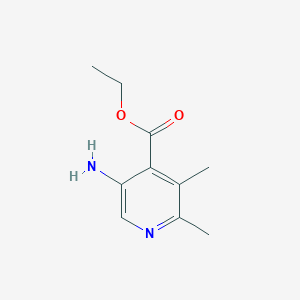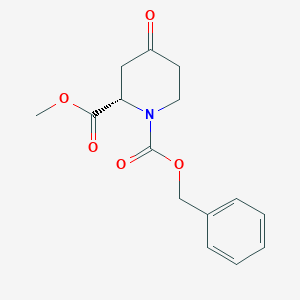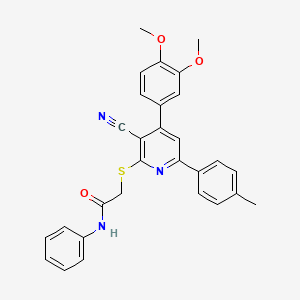
5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenyl Group: Phenylation can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amination: The amino group can be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction can lead to the formation of deiodinated or deaminated products.
Substitution: The amino and iodo groups can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups in place of the amino or iodo groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
作用機序
The mechanism of action for 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the amino and iodo groups could facilitate binding to biological targets through hydrogen bonding and halogen bonding, respectively.
類似化合物との比較
Similar Compounds
- 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one
- 5-Amino-4-bromo-2-phenylpyridazin-3(2H)-one
- 5-Amino-4-fluoro-2-phenylpyridazin-3(2H)-one
Uniqueness
The unique combination of amino, iodo, and phenyl groups in 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one may confer distinct reactivity and biological activity compared to its analogs. The iodine atom, in particular, can participate in unique interactions and reactions not possible with other halogens.
特性
分子式 |
C10H8IN3O |
|---|---|
分子量 |
313.09 g/mol |
IUPAC名 |
5-amino-4-iodo-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H8IN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 |
InChIキー |
XIYVDXPTALYDMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



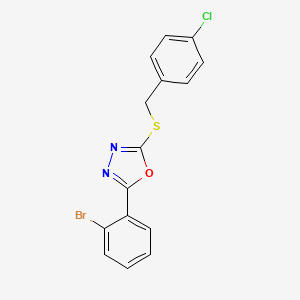
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
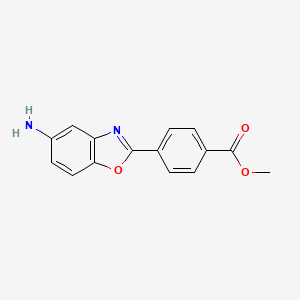
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
